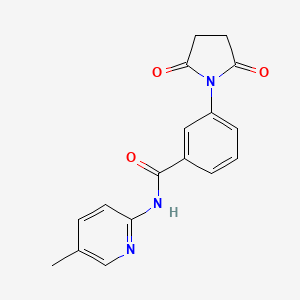![molecular formula C17H22N2O3S B5787889 4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine](/img/structure/B5787889.png)
4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine, also known as O-304, is a compound that has been studied for its potential use as an antipsychotic drug. It belongs to the class of compounds known as sigma-1 receptor antagonists, which have been shown to have potential therapeutic effects for various psychiatric and neurological disorders. In
Mécanisme D'action
The mechanism of action of 4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine is thought to involve the antagonism of sigma-1 receptors. Sigma-1 receptors are located in various regions of the brain, and have been implicated in various physiological and pathological processes, including pain, addiction, and neurodegeneration. Sigma-1 receptor antagonists have been shown to have potential therapeutic effects for various psychiatric and neurological disorders, and 4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine has been shown to have potent sigma-1 receptor antagonism.
Biochemical and Physiological Effects:
4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine has been shown to have potent sigma-1 receptor antagonism, and has been studied in several animal models of psychiatric and neurological disorders. In these studies, 4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine has been shown to have potential therapeutic effects for depression, anxiety, schizophrenia, and Alzheimer's disease. 4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine has also been shown to have potential analgesic effects, and has been studied in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine in lab experiments is its potent sigma-1 receptor antagonism, which allows for the study of sigma-1 receptor-mediated processes. However, one limitation of using 4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine in lab experiments is its potential toxicity, which can limit its use in certain assays.
Orientations Futures
There are several future directions for the study of 4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine. One direction is the further study of its potential therapeutic effects for various psychiatric and neurological disorders, including depression, anxiety, schizophrenia, and Alzheimer's disease. Another direction is the study of its potential analgesic effects in animal models of pain. Additionally, the development of more potent and selective sigma-1 receptor antagonists, including 4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine, could lead to the development of new drugs for the treatment of these disorders.
Méthodes De Synthèse
The synthesis of 4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine involves several steps, including the reaction of 2-(1-pyrrolidinyl)acetic acid with thionyl chloride to form 2-(1-pyrrolidinyl)acetyl chloride. The resulting compound is then reacted with 4-(2-hydroxyethoxy)phenyl isothiocyanate to form the intermediate compound, which is then reacted with morpholine to form 4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine. The synthesis of 4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine has been described in detail in several scientific publications.
Applications De Recherche Scientifique
4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine has been studied for its potential use as an antipsychotic drug, as well as for its potential therapeutic effects for other psychiatric and neurological disorders. Sigma-1 receptor antagonists have been shown to have potential therapeutic effects for various psychiatric and neurological disorders, including depression, anxiety, schizophrenia, and Alzheimer's disease. 4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine has been shown to have potent sigma-1 receptor antagonism, and has been studied in several animal models of these disorders.
Propriétés
IUPAC Name |
2-[4-(morpholine-4-carbothioyl)phenoxy]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c20-16(18-7-1-2-8-18)13-22-15-5-3-14(4-6-15)17(23)19-9-11-21-12-10-19/h3-6H,1-2,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYVJAWRUDRTRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=C(C=C2)C(=S)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({4-[2-Oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethoxy-2-[(3-fluoro-4-methoxybenzyl)thio]-1,3-benzothiazole](/img/structure/B5787819.png)
![1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5787831.png)
![N-[4-(cyanomethyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5787833.png)

![2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4-nitrophenol](/img/structure/B5787838.png)



![N-{[(4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5787868.png)
![2-[(2-methylbenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5787885.png)


![N-(4-chlorobenzyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5787913.png)
